Home > Products > Screening Compounds P33279 > 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine
4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine -

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4805247
CAS Number:
Molecular Formula: C16H19F2N5
Molecular Weight: 319.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Although the provided papers do not contain a specific synthesis protocol for this particular compound, they offer valuable insights into the general synthesis approaches for pyrazolo[3,4-b]pyridines. Multicomponent reactions utilizing hydrazines, 1,3-diketones, and various substituted nitriles are commonly employed for the synthesis of this class of compounds [, , , ]. The presence of specific substituents on the pyrazolo[3,4-b]pyridine core, like the difluoromethyl group in this case, might require additional synthetic steps or modification of existing protocols.

Chemical Reactions Analysis

While specific chemical reactions of this particular compound were not described in the papers provided, similar pyrazolo[3,4-b]pyridine derivatives have been subjected to various chemical transformations like N-alkylation, acylation, and condensation reactions to introduce additional functional groups and diversify their chemical structures [, , ]. These modifications can be crucial for optimizing the pharmacological properties of the compounds and exploring their potential applications in different fields.

Applications
  • Anti-cancer activity: Some derivatives have shown promising anti-proliferative effects against various cancer cell lines [, ].
  • Antiviral activity: Certain compounds within this class demonstrate antiviral activity, particularly against Hepatitis B Virus [].
  • Cardiovascular effects: Some derivatives act as vasodilators and have potential applications in treating cardiovascular diseases [].
  • Central Nervous System (CNS) activity: Certain pyrazolo[3,4-b]pyridine derivatives exhibit activity in the CNS, with potential applications in treating neurodegenerative diseases or psychiatric disorders [].

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor. Developed as a potential treatment for severe asthma, it exhibits structural similarities to BI 1342561, differing only in the presence of a 2-methyl-2H-pyrazolo[4,3-c]pyridine moiety instead of a 2,3-dimethyl-2H-indazole group [].

Relevance: BI 894416 shares a core pyrazolo[3,4-d]pyridine scaffold with the target compound, 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine. Both structures feature a substituted pyrazole ring directly attached to the pyrazolopyridine core. This structural similarity suggests potential for shared biological activity profiles or targeting similar pathways, albeit with potentially different selectivity profiles due to the distinct substituents on the pyrazolopyridine core and the absence of a pyrrolidinone ring in the target compound.

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2,3-dimethyl-2H-indazol-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 1342561)

Compound Description: Similar to BI 894416, BI 1342561 is a potent and selective SYK inhibitor developed for treating severe asthma []. These two compounds are structurally similar, with the main distinction being the replacement of the 2-methyl-2H-pyrazolo[4,3-c]pyridine moiety in BI 894416 with a 2,3-dimethyl-2H-indazole group in BI 1342561 [].

Relevance: While not directly containing the pyrazolo[3,4-b]pyridine core, BI 1342561's close relationship to BI 894416, which does share this core with 4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine, makes it indirectly relevant. This connection highlights the potential for exploring diverse heterocyclic scaffolds while maintaining key pharmacophores, such as the substituted pyrazole ring, for targeting specific biological activities, in this case, SYK inhibition.

3-(7-(Difluoromethyl)-6-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroquinolin-1(2H)-yl)-N-methyl-1-(tetrahydro-2H-pyran-4-yl)-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide (Cpd19)

Compound Description: Cpd19 exhibits binding affinity for bromodomains, specifically those found in CREBBP (CREB-binding protein) and BRD4 (Bromodomain-containing protein 4) [, ]. These proteins are epigenetic readers involved in regulating gene expression through their interaction with acetylated lysine residues on histones. By binding to bromodomains, Cpd19 could potentially modulate gene expression by interfering with these interactions.

N-(1H-4-isopropyl-1-allyl-3-methylpyrazolo[3,4-b]pyridine-6-yl)-amino-N′-(2,6-dichloropyridine-4-yl)urea (AB1)

Compound Description: AB1 is a derivative of JTE-013, designed with structural modifications to enhance its stability and potency as an S1P2 antagonist. AB1 demonstrates improved intravenous pharmacokinetics and exhibits greater efficacy in inhibiting S1P2-mediated activities compared to JTE-013 [].

Properties

Product Name

4-(difluoromethyl)-6-(1,3-dimethyl-1H-pyrazol-4-yl)-3-methyl-1-propyl-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

4-(difluoromethyl)-6-(1,3-dimethylpyrazol-4-yl)-3-methyl-1-propylpyrazolo[3,4-b]pyridine

Molecular Formula

C16H19F2N5

Molecular Weight

319.35 g/mol

InChI

InChI=1S/C16H19F2N5/c1-5-6-23-16-14(10(3)21-23)11(15(17)18)7-13(19-16)12-8-22(4)20-9(12)2/h7-8,15H,5-6H2,1-4H3

InChI Key

LJESKSQPQSWWDF-UHFFFAOYSA-N

SMILES

CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CN(N=C3C)C)C(F)F

Canonical SMILES

CCCN1C2=C(C(=N1)C)C(=CC(=N2)C3=CN(N=C3C)C)C(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.